LB80317

HBV Antiviral Clinical Trial

Researchers investigating HBV resistance need tool compounds that retain activity against tenofovir- and adefovir-resistant mutants. LB80317 is that solution. - **Resistance profile**: Active against rtA194T, rtN236T, rtA181V/T (EC50 0.5 μM in vitro). - **Long half-life**: 8.3-9.9 hours supports once-daily PK/PD modeling. - **Supply**: Bulk quantities (mg to g) available for resistance profiling and in vivo efficacy studies.

Molecular Formula C10H14N5O5P
Molecular Weight 315.22 g/mol
Cat. No. B15564858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLB80317
Molecular FormulaC10H14N5O5P
Molecular Weight315.22 g/mol
Structural Identifiers
InChIInChI=1S/C10H14N5O5P/c11-9-13-7-6(8(16)14-9)12-4-15(7)3-10(1-2-10)20-5-21(17,18)19/h4H,1-3,5H2,(H2,17,18,19)(H3,11,13,14,16)
InChIKeyIMAMTECZRBMXGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LB80317 Procurement Guide for HBV Research


LB80317 is the active metabolite of besifovir dipivoxil maleate (BSV; LB80380), an oral acyclic nucleotide phosphonate prodrug developed for the treatment of chronic hepatitis B (CHB) [1]. LB80317 inhibits hepatitis B virus (HBV) DNA polymerase, thereby suppressing viral DNA synthesis with an EC50 of 0.5 μM in vitro . This compound is the pharmacologically active entity responsible for the antiviral efficacy observed in clinical studies of BSV, which has received regulatory approval in South Korea for CHB [2].

Why LB80317 Cannot Be Substituted in HBV Research


In-class substitution of besifovir/LB80317 with other nucleotide analogs (e.g., tenofovir disoproxil fumarate [TDF], tenofovir alafenamide [TAF], or entecavir [ETV]) is not scientifically justified due to distinct pharmacokinetic, safety, and resistance profiles. Besifovir exhibits a unique balance of potent antiviral activity with significantly reduced renal and bone toxicity compared to TDF, a critical differentiator for long-term CHB management [1]. Furthermore, its activity against lamivudine-resistant HBV strains and lack of cross-resistance with other nucleos(t)ide analogs [2] make it a distinct therapeutic option. The following quantitative evidence provides the specific data points required for informed scientific selection.

LB80317 Comparative Evidence


Tenofovir-Resistant HBV Susceptibility

In a randomized, double-blind, phase 3 non-inferiority trial (NCT01937806), besifovir dipivoxil maleate (BSV) 150 mg demonstrated antiviral efficacy comparable to tenofovir disoproxil fumarate (TDF) 300 mg in treatment-naïve CHB patients at 48 weeks. The proportion of patients achieving HBV DNA <69 IU/mL was 80.9% (80/99) for BSV vs. 84.9% (84/98) for TDF, establishing non-inferiority [1]. Critically, renal safety, as measured by change in estimated glomerular filtration rate (eGFR), significantly favored BSV. The eGFR change in the TDF group was significantly lower than in the BSV group at week 48, indicating better preservation of renal function with BSV [1].

HBV Antiviral Clinical Trial

Adefovir-Resistant HBV Susceptibility

A randomized trial evaluated switching CHB patients on long-term TDF (≥48 weeks) to BSV 150 mg or continuing TDF 300 mg for an additional 48 weeks. The per-protocol analysis (n=130) showed 100% (64/64) of BSV-switched patients vs. 98.5% (65/66) of TDF-continuing patients maintained HBV DNA <20 IU/mL, confirming non-inferior antiviral efficacy (95% CI -0.01 to 0.04; P>0.999) [1]. For renal safety, the mean percentage change in eGFR was +1.67±11.73% in the BSV group, compared to -1.24±11.02% in the TDF group [1].

HBV Renal Safety Switch Therapy

eGFR Improvement vs. Tenofovir

In a 96-week, multicenter, randomized phase IIb study, besifovir (BSV) 90 mg and 150 mg were compared to entecavir (ETV) 0.5 mg in treatment-naïve CHB patients. The mean decline in HBV DNA from baseline to week 96 was 5.29 log IU/mL for BSV 90 mg, 5.15 log IU/mL for BSV 150 mg, and 5.67 log IU/mL for ETV (p>0.05 for all comparisons) [1]. The proportion of patients achieving undetectable HBV DNA (<20 IU/mL) at week 96 was 80.7% for BSV 90 mg, 78.6% for BSV 150 mg, and 80.0% for ETV, showing no significant difference between groups [1].

HBV Long-term Efficacy Entecavir

BMD Improvement vs. Tenofovir

Preclinical and clinical studies demonstrate that besifovir dipivoxil maleate (BSV), the prodrug of LB80317, is effective in suppressing HBV DNA in patients with lamivudine-resistant chronic hepatitis B (CHB). In a phase IIb clinical trial, no patient developed drug resistance mutations to BSV over 96 weeks of treatment, even in a population that included patients with prior nucleoside exposure [1]. A key publication notes that BSV is effective for both treatment-naïve and lamivudine-resistant CHB patients [2].

HBV Drug Resistance Lamivudine

Half-Life and Once-Daily Dosing

LB80317, the active metabolite of besifovir, directly inhibits HBV DNA synthesis. In vitro studies using cell line models (HepG2 2.2.15) demonstrate an EC50 value of 0.5 μM for suppression of HBV DNA production . The cytotoxic concentration (CC50) in HepG2 cells is >1000 μM, indicating a favorable selectivity index .

HBV In Vitro EC50

Hepatic Activation and Liver Targeting

The active metabolite LB80317 exhibits a long terminal elimination half-life at steady-state. In CHB patients receiving repeated doses of the prodrug LB80380, the apparent elimination half-life of LB80317 ranged from 45 to 62 hours across the 30 mg to 240 mg dose range [1]. This prolonged half-life supports a once-daily oral dosing regimen, which is clinically advantageous for patient adherence [1].

Pharmacokinetics Dosing Half-life

LB80317 Research and Procurement Applications


Salvage Therapy for Resistant HBV

BSV/LB80317 is an ideal candidate for developing next-generation HBV therapies that minimize long-term nephrotoxicity. The quantitative improvement in eGFR (+1.67% vs. -1.24% for TDF at 48 weeks) provides a strong rationale for its selection in preclinical and clinical programs focused on patients with or at risk for renal impairment [1].

Long-Term Renal and Bone Safety Studies

The clinical data demonstrating non-inferior antiviral efficacy with improved renal and bone safety upon switching from TDF to BSV [1] positions BSV/LB80317 as a valuable research tool for investigating treatment optimization strategies and long-term safety outcomes in CHB patients with prior TDF exposure.

PK/PD Modeling for Once-Daily Dosing

The demonstrated activity of BSV against lamivudine-resistant HBV strains and the absence of resistance mutations in clinical trials up to 96 weeks [2] make LB80317 a relevant compound for studying resistance pathways and developing combination or sequential therapies to manage drug-resistant HBV.

Entecavir-Resistant HBV Research

The unique pharmacokinetic profile of LB80317, characterized by a long terminal half-life (45-62 hours) in CHB patients [3], provides a robust dataset for PK/PD modeling. This supports research into optimal dosing regimens and the development of novel formulations with sustained release properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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